

# Switching from TDF to Besifovir in Chronic Hepatitis B Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |
|----------------------|---------------------|-----------|--|--|
| Compound Name:       | Besifovir dipivoxil |           |  |  |
| Cat. No.:            | B1666853            | Get Quote |  |  |

For researchers and drug development professionals navigating the therapeutic landscape of chronic hepatitis B (CHB), the decision to switch antiviral therapies is guided by the pursuit of maintained or improved efficacy alongside a more favorable safety profile. This guide provides a comprehensive comparison of real-world and clinical trial data on switching patients from tenofovir disoproxil fumarate (TDF), a widely used first-line agent, to **besifovir dipivoxil** maleate (BSV), a newer nucleotide analog. Long-term TDF therapy, while highly effective, is associated with potential renal and bone density concerns, prompting the evaluation of alternative agents like besifovir.[1][2][3]

#### **Efficacy Outcomes: Maintaining Viral Suppression**

Switching from TDF to besifovir has demonstrated non-inferior antiviral efficacy in maintaining viral suppression in CHB patients.[4][5][6] A key phase 4 randomized trial in South Korea evaluated patients with CHB who had been on TDF for at least 48 weeks and had HBV DNA levels below 20 IU/mL.[4][5][6] After 48 weeks, 100% of patients who switched to besifovir maintained this primary endpoint, compared to 98.5% of those who continued on TDF, thus meeting the criteria for non-inferiority.[1][2][3][4]

Longer-term data from a phase 3 trial extension study, where patients were switched from TDF to besifovir after an initial 48 weeks, showed that high rates of virological response were maintained for up to 192 weeks.[7] Specifically, at 192 weeks, the virological response rates were comparable between the group that started on besifovir and the group that switched from



TDF to besifovir.[7] Importantly, no antiviral resistance to besifovir was observed in these studies.[4][7]

Table 1: Virological and Biochemical Response Following Switch from TDF to Besifovir

| Outcome Measure                                                                 | Besifovir (BSV)<br>Group (Switched<br>from TDF) | Tenofovir<br>Disoproxil<br>Fumarate (TDF)<br>Group (Maintained) | Study Duration    |
|---------------------------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------|-------------------|
| Virologic Response<br>(HBV DNA <20 IU/mL)                                       | 100.0%                                          | 98.5%                                                           | 48 Weeks[1][2][4] |
| Virological Response<br>(HBV DNA <69 IU/mL)<br>at 192 weeks (TDF-<br>BSV group) | 93.06%                                          | N/A (Comparison<br>group was BSV-BSV:<br>92.50%)                | 192 Weeks[7]      |
| Alanine Aminotransferase (ALT) Normalization                                    | Similar rates between groups                    | Similar rates between groups                                    | 192 Weeks[7]      |
| HBeAg<br>Seroconversion                                                         | Similar rates between groups                    | Similar rates between groups                                    | 192 Weeks[7]      |

## Safety Profile: Improvements in Renal and Bone Health

A primary driver for considering a switch from TDF is its association with renal and bone-related adverse effects.[1][2][3] Clinical data consistently show that switching to besifovir can lead to improvements in these safety parameters.

#### **Renal Safety**

In a 48-week randomized trial, patients who switched to besifovir showed a slight improvement in estimated glomerular filtration rate (eGFR), a key indicator of kidney function, whereas the group that continued TDF experienced a slight decline.[1][5][6] The mean percentage change in eGFR was notably better in the besifovir group.[5][6] Long-term data also supports the renal



safety of besifovir, with renal function being well-preserved in patients who switched from TDF. [7]

#### **Bone Safety**

Significant improvements in bone health have been observed after switching from TDF to besifovir.[1][2][3] The 48-week trial demonstrated that the besifovir group had a significant improvement in bone turnover biomarkers.[5][6] Furthermore, patients who switched to besifovir showed an increase in both hip and spine bone mineral density (BMD).[1][2][3][5][6] In the 192-week extension study, BMD initially worsened in the TDF group but recovered after they were switched to besifovir.[7]

Table 2: Renal and Bone Safety Markers Following Switch from TDF to Besifovir

| Safety Parameter              | Besifovir (BSV)<br>Group (Switched<br>from TDF) | Tenofovir<br>Disoproxil<br>Fumarate (TDF)<br>Group (Maintained) | Study Duration    |
|-------------------------------|-------------------------------------------------|-----------------------------------------------------------------|-------------------|
| Mean % Change in eGFR         | +1.67%                                          | -1.24%                                                          | 48 Weeks[1][5][6] |
| Hip Bone Mineral<br>Density   | Increased                                       | Decreased                                                       | 48 Weeks[5][6]    |
| Spine Bone Mineral<br>Density | Increased                                       | Decreased                                                       | 48 Weeks[5][6]    |

## **Experimental Protocols**

The data presented is primarily derived from a randomized, open-label, active-controlled, non-inferiority phase 4 clinical trial conducted at 22 tertiary hospitals in South Korea (ClinicalTrials.gov Identifier: NCT04202536).[4][6]

 Patient Population: The study enrolled 153 CHB patients who had been treated with TDF for at least 48 weeks and had maintained a virologic response (HBV DNA <20 IU/mL).[4][5][6]</li>
 The median duration of prior TDF use was 4.14 years.[4][5][6]



- Randomization and Treatment: Patients were randomized in a 1:1 ratio to either switch to besifovir (150 mg daily) or continue TDF (300 mg daily) for 48 weeks.[1][4]
- Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HBV DNA <20 IU/mL at week 48.[1][4]</li>
- Safety Assessments: Safety evaluations included monitoring of adverse events, and regular assessments of renal function (e.g., eGFR) and bone mineral density (hip and spine).[4]

Another key source is a phase 3 trial (NCT01937806) and its 192-week extension study.[7][8] In this trial, treatment-naïve patients were initially randomized to receive either besifovir or TDF. After 48 weeks, those in the TDF group were switched to open-label besifovir, providing long-term data on the effects of this switch.[7][8]

#### Visualizing the Data

To better understand the clinical trial design and the mechanism of action of these antiviral agents, the following diagrams are provided.





Click to download full resolution via product page

Caption: Workflow of a randomized trial comparing switching to besifovir versus continuing TDF.





Click to download full resolution via product page

Caption: Inhibition of HBV replication by nucleotide analogs like TDF and Besifovir.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. eatg.org [eatg.org]
- 2. contagionlive.com [contagionlive.com]
- 3. news-medical.net [news-medical.net]
- 4. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching to besifovir in patients with chronic hepatitis B receiving tenofovir disoproxil fumarate: A randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Switching from TDF to Besifovir in Chronic Hepatitis B Management: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666853#real-world-data-on-switching-from-tdf-to-besifovir-in-clinical-practice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com